Melicopine Cytotoxic Selectivity: PC-3M Prostate Cancer Cell Line IC₅₀ Comparison
In a direct head-to-head evaluation against five co-isolated acridone alkaloids, melicopine (Compound 6) demonstrated an IC₅₀ of 47.9 µg/mL against the PC-3M prostate cancer cell line [1]. This represents a 3.8-fold lower potency compared to the most active analog normelicopidine (12.5 µg/mL), a 1.3-fold lower potency compared to melicopidine (36.1 µg/mL), and 1.3-fold higher potency compared to normelicopine (36.3 µg/mL) [1]. The data were generated under identical assay conditions: 72-hour incubation with Alamar Blue readout (n=3, mean ± SD) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against PC-3M prostate cancer cells |
|---|---|
| Target Compound Data | 47.9 ± 3.6 µg/mL |
| Comparator Or Baseline | Normelicopidine (12.5 ± 1.9 µg/mL); Normelicopine (36.3 ± 2.4 µg/mL); Melicopidine (36.1 ± 2.2 µg/mL); Melicopicine (51.4 ± 4.3 µg/mL); Positive control 5-FU (7.5 ± 1.8 µg/mL) |
| Quantified Difference | Melicopine is 3.8× less potent than normelicopidine; 1.3× less potent than melicopidine; 1.3× more potent than normelicopine; 1.07× more potent than melicopicine. |
| Conditions | PC-3M prostate cancer cell line; 72 h incubation; 10% Alamar Blue; fluorescence detection (535 nm excitation, 590 nm emission); n=3. |
Why This Matters
Quantitative potency ranking enables rational compound selection; if maximal cytotoxicity is required, normelicopidine is preferred, whereas melicopine offers intermediate potency with a distinct substitution pattern for structure-activity relationship studies.
- [1] Wang C, Wan J, Mei Z, Yang X. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance. Pharmacogn Mag. 2014 Jan;10(37):73-76. Table 1. doi: 10.4103/0973-1296.126669. View Source
